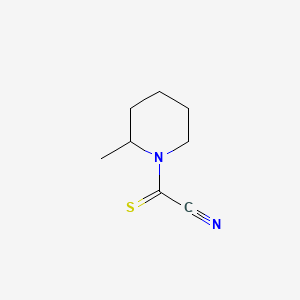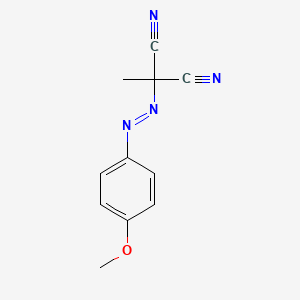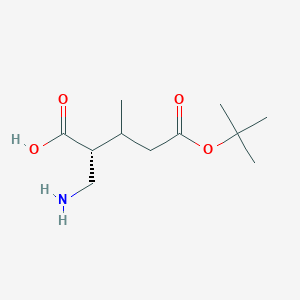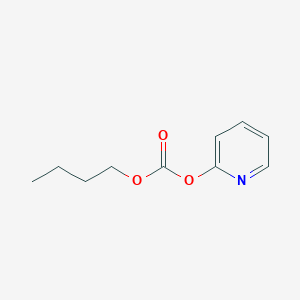
Butyl Pyridin-2-yl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl Pyridin-2-yl Carbonate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a butyl group attached to the pyridin-2-yl moiety through a carbonate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl Pyridin-2-yl Carbonate typically involves the reaction of pyridin-2-yl alcohol with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired carbonate product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Butyl Pyridin-2-yl Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl carbonic acid derivatives.
Reduction: Reduction reactions can convert the carbonate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include pyridin-2-yl carbonic acid, pyridin-2-yl alcohol, and various substituted pyridin-2-yl carbonates .
Aplicaciones Científicas De Investigación
Butyl Pyridin-2-yl Carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.
Biology: The compound is studied for its potential as a protecting group for amines in peptide synthesis.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable carbamate bonds.
Industry: It is used in the production of polyurethane materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Butyl Pyridin-2-yl Carbonate involves the formation of stable carbamate bonds with nucleophiles. The carbonate group acts as an electrophile, facilitating the nucleophilic attack by amines or alcohols. This results in the formation of carbamate linkages, which are stable under physiological conditions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is similar in structure but contains additional cyano and methyl groups, which can affect its reactivity and applications.
tert-Butyl (pyridin-2-yl)phosphanyl carbonate: This compound contains a phosphanyl group, making it useful in different catalytic applications.
Uniqueness
Butyl Pyridin-2-yl Carbonate is unique due to its specific combination of the butyl group and pyridin-2-yl moiety, which provides distinct reactivity and stability. Its ability to form stable carbamate bonds makes it particularly valuable in synthetic chemistry and drug development .
Propiedades
Número CAS |
347367-40-2 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
butyl pyridin-2-yl carbonate |
InChI |
InChI=1S/C10H13NO3/c1-2-3-8-13-10(12)14-9-6-4-5-7-11-9/h4-7H,2-3,8H2,1H3 |
Clave InChI |
KOWLZAZNICZNJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


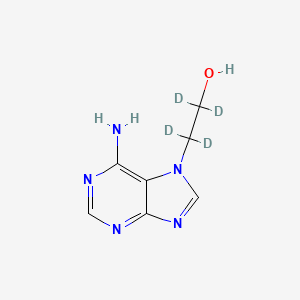
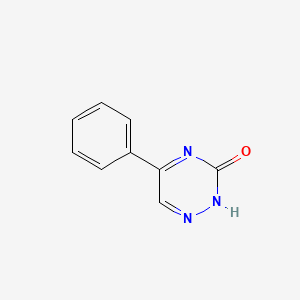
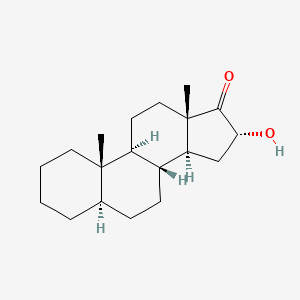
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
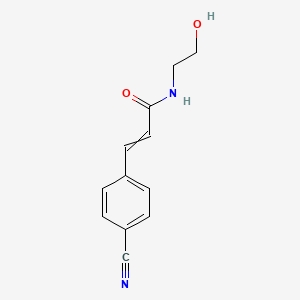
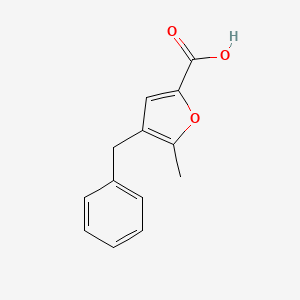
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
